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molecular formula C13H6F4O2 B5082469 2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid

2,3,5,6-Tetrafluorobiphenyl-4-carboxylic acid

Cat. No. B5082469
M. Wt: 270.18 g/mol
InChI Key: MVFMACFGAIIUBH-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

To a solution of 2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid methyl ester (20 g, 70.4 mmol) in tetrahydrofuran (350 mL) was added an aq, solution of 5 N sodium hydroxide (150 mL). The reaction mixture refluxed with stirring for 4 hours. Progress of the reaction was monitored by TLC. The reaction mixture was then concentrated and the resulting residue was cooled to 10° C. and acidified with an aq. Solution of 50% HCl. The formed precipitate was filtered, washed thoroughly with water and dried to obtain title compound as colorless solid (17 g, 89.4%).
Name
2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
89.4%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:10]([F:11])=[C:9]([F:12])[C:8]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[C:7]([F:19])[C:6]=1[F:20])=[O:4].[OH-].[Na+]>O1CCCC1>[F:12][C:9]1[C:10]([F:11])=[C:5]([C:3]([OH:4])=[O:2])[C:6]([F:20])=[C:7]([F:19])[C:8]=1[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:1.2|

Inputs

Step One
Name
2,3,5,6-tetrafluoro-biphenyl-4-carboxylic acid methyl ester
Quantity
20 g
Type
reactant
Smiles
COC(=O)C1=C(C(=C(C(=C1F)F)C1=CC=CC=C1)F)F
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated
FILTRATION
Type
FILTRATION
Details
The formed precipitate was filtered
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=C(C(=C(C(=C1F)C(=O)O)F)F)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 89.4%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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